molecular formula C11H14ClNO B164897 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 32428-71-0

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B164897
CAS No.: 32428-71-0
M. Wt: 211.69 g/mol
InChI Key: SMINYPCTNJDYGK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is the elongation process of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) . VLCFAs are essential components of lipids, which are crucial for the structure and function of cell membranes.

Mode of Action

This compound acts as a selective pre-emergence herbicide . It inhibits the elongation of C18 and C16 fatty acids species, thereby preventing the formation of VLCFAs . This disruption in the synthesis of VLCFAs affects the integrity of the cell membranes, leading to the death of the target organisms.

Biochemical Pathways

The compound interferes with the fatty acid elongation pathway, a critical biochemical pathway in the synthesis of VLCFAs . The inhibition of this pathway disrupts the normal functioning of the cells, affecting their growth and development.

Pharmacokinetics

It’s known that the compound is moderately soluble in water . It’s also slightly soluble in ethanol and acetone , which may influence its distribution and bioavailability in the environment.

Result of Action

The result of the compound’s action is the inhibition of growth in target organisms. By disrupting the synthesis of VLCFAs, the compound affects the integrity of cell membranes, leading to the death of the organism .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, some moisture is required following pre-emergence application, although the compound is more active in dry conditions than other chloroacetamide herbicides . Its residual activity can last up to ten weeks , indicating its potential persistence in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors. The process begins with the dissolution of 2-ethyl-6-methylaniline in a solvent such as xylene. Chloroacetyl chloride is then added dropwise while maintaining the temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization .

Properties

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-9-6-4-5-8(2)11(9)13-10(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMINYPCTNJDYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186172
Record name 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32428-71-0
Record name 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32428-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
Source EPA DSSTox
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Record name 32428-71-0
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Synthesis routes and methods

Procedure details

Chloroacetyl chloride (84.8 g) was added, over 20 minutes, to a solution of 2-ethyl-6-methylaniline (67.5 g), glacial acetic acid (230 ml), sodium acetate (anhydrous 110.5 g) in water (200 ml) at such a rate that the reaction temperature did not exceed 10° C. The resulting suspension was then stirred vigorously for 30 minutes at 10° C. (requiring the addition of further quantities of acetic acid and water to maintain fluidity). The suspension was filtered, the resulting solid was air-dried on the filter and was then recrystallised from ethanol/water to yield the N-chloroacetyl-2-ethyl-6-methylaniline as a colourless solid (58.7 g), m.p. 122°-123° C. This product (10.8 g) was dissolved in toluene and added dropwise to a stirred mixture of N-chloroacetyl-2-ethyl-6-methylaniline (21.2 g), polyethyleneglycol-400 (8.0 g), sodium hydroxide (16.0 g in 15 ml water) and toluene at such a rate to maintain the reaction temperature at 10°-15° C. for 2 hours.
Quantity
84.8 g
Type
reactant
Reaction Step One
Quantity
67.5 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
110.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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